molecular formula C10H11ClO B14641520 Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- CAS No. 53299-56-2

Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-

Cat. No.: B14641520
CAS No.: 53299-56-2
M. Wt: 182.64 g/mol
InChI Key: OMEBITJMTJRJOZ-UHFFFAOYSA-N
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Description

Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a 1-[(2-chloro-2-propenyl)oxy] group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- typically involves the reaction of 4-methylphenol (p-cresol) with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol is replaced by the 2-chloro-2-propenyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the 2-chloro-2-propenyl group can participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other benzene derivatives .

Properties

CAS No.

53299-56-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)-4-methylbenzene

InChI

InChI=1S/C10H11ClO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3

InChI Key

OMEBITJMTJRJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=C)Cl

Origin of Product

United States

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